![molecular formula C18H19FN4O B2495136 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-fluorobenzyl)urea CAS No. 1797745-36-8](/img/structure/B2495136.png)
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-fluorobenzyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
"1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-fluorobenzyl)urea" is a complex organic compound that falls under the category of urea derivatives. These compounds are of significant interest in various fields of chemistry and medicine due to their diverse biological activities and potential applications in drug development.
Synthesis Analysis
The synthesis of urea derivatives often involves multi-step chemical reactions, starting from basic building blocks to form the desired complex molecules. For example, the practical synthesis of a key pharmaceutical intermediate closely related to the compound of interest demonstrates the intricate steps involved, including palladium-catalyzed reactions and regioselective chlorinations (Wang et al., 2006). This highlights the complexity and the careful planning required in synthesizing such compounds.
Molecular Structure Analysis
The molecular structure of urea derivatives, including "1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-fluorobenzyl)urea", can be characterized using various analytical techniques such as X-ray crystallography, NMR, MS, and IR spectroscopy. These analyses provide detailed insights into the compound's crystal structure, molecular geometry, and electronic properties, which are crucial for understanding its chemical behavior and potential biological activities.
Chemical Reactions and Properties
Urea derivatives undergo a range of chemical reactions, influenced by their functional groups and molecular structure. For instance, the synthesis and characterization of tri(o-fluorobenzyl)tin esters of heteroaromatic carboxylic acid (Yin et al., 2004) demonstrate the reactivity of similar compounds and their potential for forming complex esters, which could be relevant in developing new chemical entities with desired properties.
Scientific Research Applications
Synthesis and Characterization
Research has delved into the synthesis and structure-activity relationships (SAR) of related pyrrolopyridinyl and pyridyl urea derivatives, highlighting their potential as novel compounds with specific biological activities. For example, the synthesis of thieno[3,2-b]pyridinyl urea derivatives has shown promising results as urotensin-II receptor antagonists, providing insights into their potential therapeutic applications (Chae Jo Lim et al., 2014).
Molecular Imaging and Diagnostics
Derivatives similar to the mentioned compound have been investigated for their use in molecular imaging, particularly in positron emission tomography (PET) for cancer diagnostics. For instance, research on [18F]DCFPyL, a PSMA-based PET imaging agent, has shown significant potential in prostate cancer imaging, illustrating how structural analogs of the given compound can play a crucial role in medical diagnostics (Ying Chen et al., 2011).
Binding Studies and Sensor Development
Research has also focused on the binding capabilities of pyridyl ureas, exploring their potential in developing sensors for detecting various substances. The binding of carboxylic acids by fluorescent pyridyl ureas demonstrates the utility of these compounds in sensing applications, leveraging their fluorescence response to detect strong organic acids (L. Jordan et al., 2010).
Material Science and Electrochemistry
Further explorations have been made into the electronic and optical properties of compounds derived from pyrrole and pyridine, indicating their potential applications in material science and electrochemistry. Studies on poly[bis(pyrrol-2-yl)arylenes] have revealed their conducting properties and low oxidation potential, suggesting their usefulness in creating new materials with desired electronic characteristics (G. Sotzing et al., 1996).
Luminescence and Fluorescence
The investigation into the luminescence phenomena of carbon dots derived from citric acid and urea provides molecular insight into the mechanisms behind their blue and green luminescence. Identifying the molecular fluorophore responsible for the observed luminescence opens new avenues for the development of fluorescent materials and devices (W. Kasprzyk et al., 2018).
properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O/c19-16-6-4-14(5-7-16)13-22-18(24)21-10-2-11-23-12-8-15-3-1-9-20-17(15)23/h1,3-9,12H,2,10-11,13H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSUHMBCSJUADI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-fluorobenzyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

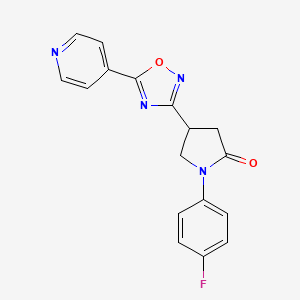
![methyl 3-[6-(3-methylbutylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate](/img/structure/B2495056.png)
![4-butyl-N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)benzamide](/img/structure/B2495057.png)
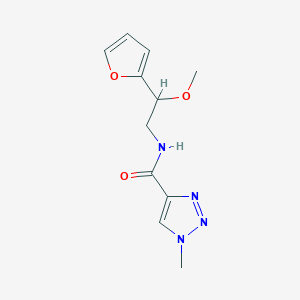
![methyl 2-(4-{[5-(1,2-dithiolan-3-yl)pentanamido]methyl}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B2495060.png)
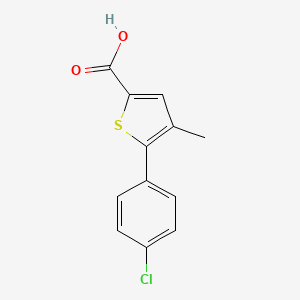
![1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide](/img/structure/B2495063.png)
![6-[4-[2-(Furan-2-yl)-2-hydroxyethyl]piperazine-1-carbonyl]-2-methylpyridazin-3-one;hydrochloride](/img/structure/B2495065.png)
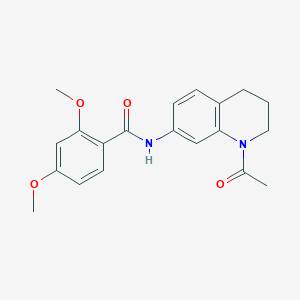
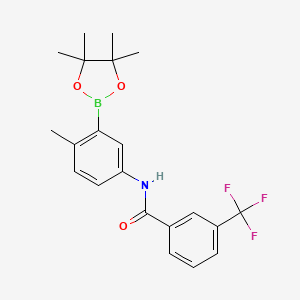
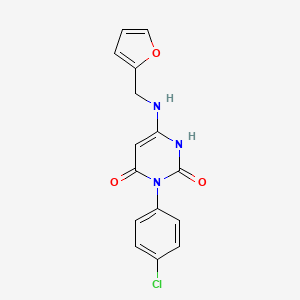
![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2495072.png)
![1-(4-chlorophenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2495073.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2495075.png)